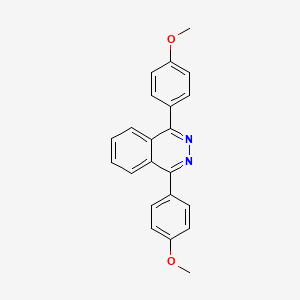

1,4-Bis(4-methoxyphenyl)phthalazine

Description

Structure

3D Structure

Properties

CAS No. |

5441-28-1 |

|---|---|

Molecular Formula |

C22H18N2O2 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

1,4-bis(4-methoxyphenyl)phthalazine |

InChI |

InChI=1S/C22H18N2O2/c1-25-17-11-7-15(8-12-17)21-19-5-3-4-6-20(19)22(24-23-21)16-9-13-18(26-2)14-10-16/h3-14H,1-2H3 |

InChI Key |

SXWJXIUDVYZJFA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 1,4 Bis 4 Methoxyphenyl Phthalazine

Established Synthetic Routes to Phthalazine (B143731) and Related Bis(methoxyphenyl) Systems

The construction of the phthalazine ring system has been a subject of extensive research, leading to several well-established synthetic protocols. These methods often serve as the foundation for the synthesis of complex derivatives, including 1,4-Bis(4-methoxyphenyl)phthalazine.

Conventional Multistep Synthetic Protocols

Conventional approaches to 1,4-diarylphthalazines typically involve a multistep sequence starting from readily available precursors. A common strategy begins with the synthesis of a 2-aroylbenzoic acid derivative, which is then converted to the corresponding phthalazinone. Subsequent functionalization can, in principle, lead to the desired 1,4-disubstituted product.

For instance, the synthesis of 4-(4-methoxyphenyl)phthalazin-1(2H)-one can be achieved through the reaction of 2-(4-methoxybenzoyl)benzoic acid with hydrazine (B178648) hydrate (B1144303). bu.edu.eg This phthalazinone can then serve as a key intermediate for further elaboration to introduce the second 4-methoxyphenyl (B3050149) group at the 1-position, although this subsequent step can be challenging.

A more direct, albeit still multistep, route to symmetrical 1,4-diarylphthalazines involves the preparation of the corresponding 1,2-diaroylbenzene. This intermediate is then cyclized with hydrazine to form the phthalazine ring. The synthesis of the 1,2-diaroylbenzene precursor itself can be a multi-step process, often starting from simpler aromatic compounds.

Hydrazine-Mediated Condensation and Cyclization Reactions

The most direct and widely employed method for the synthesis of 1,4-disubstituted phthalazines is the condensation reaction of a 1,2-dicarbonyl compound with hydrazine or its derivatives. nih.gov In the case of this compound, the key precursor would be 1,2-bis(4-methoxybenzoyl)benzene.

The reaction involves the nucleophilic attack of the hydrazine at the two carbonyl carbons, followed by a cyclization and dehydration sequence to afford the stable aromatic phthalazine ring. The general reaction is depicted below:

Scheme 1: General Synthesis of 1,4-Diarylphthalazines via Hydrazine Condensation

A general representation of the synthesis of 1,4-diarylphthalazines from 1,2-diaroylbenzenes and hydrazine hydrate.

The reaction is typically carried out by refluxing the 1,2-diaroylbenzene with hydrazine hydrate in a suitable solvent such as ethanol (B145695) or acetic acid. bu.edu.eg The yields for this type of condensation are often moderate to good, depending on the specific substrates and reaction conditions.

| Reactants | Conditions | Product | Yield (%) | Reference |

| 2-(4-aminobenzoyl)benzoic acid, Hydrazine hydrate | Absolute ethanol, reflux, 6 h | 4-(4-Aminophenyl)phthalazin-1(2H)-one | 50 | bu.edu.eg |

| Phthalimide, Hydrazine hydrate, Benzaldehyde, Malononitrile (B47326) | NiCl₂·6H₂O, reflux | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivative | Not specified | jst.go.jp |

| Isobenzofuran-1,3-diones, Hydrazine monohydrate | EtOH, rt or neat, reflux, 4 h | Phthalazine-1,4-diones | 83-91 | nih.gov |

Table 1: Examples of Hydrazine-Mediated Cyclization Reactions for Phthalazine Synthesis.

Oxidative Cyclization Methodologies

Oxidative cyclization represents an alternative strategy for the formation of heterocyclic systems. While less common for the direct synthesis of 1,4-diarylphthalazines from simple acyclic precursors, related oxidative methods have been employed in the synthesis of other nitrogen-containing heterocycles. These methods often involve the formation of a key intermediate that undergoes an intramolecular cyclization promoted by an oxidizing agent. For example, silver-catalyzed oxidative cyclizations of 1,4-diynamide-3-ols have been developed for the synthesis of substituted furans. nih.gov While not directly applied to phthalazines, the principle of metal-mediated oxidative cyclization could potentially be adapted for the synthesis of 1,4-diarylphthalazines from appropriately designed precursors.

Advanced Synthetic Strategies for this compound and its Analogues

Driven by the need for more efficient and versatile synthetic routes, researchers have explored advanced strategies, including catalytic approaches, to access phthalazine derivatives.

Catalytic Approaches in Phthalazine Synthesis

The use of transition metal catalysts has revolutionized organic synthesis, and the construction of heterocyclic scaffolds is no exception. Catalytic methods can offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods.

While specific examples of metal-catalyzed synthesis of this compound are not prominently reported, the broader field of metal-catalyzed synthesis of nitrogen-containing heterocycles provides a strong basis for potential applications. For instance, palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. A plausible, though not yet reported, strategy for the synthesis of this compound could involve a palladium-catalyzed double Suzuki or Stille coupling of a 1,4-dihalophthalazine with a suitable (4-methoxyphenyl)boronic acid or (4-methoxyphenyl)stannane, respectively.

The synthesis of the 1,4-dihalophthalazine precursor could be achieved from phthalazin-1,4-dione, which is accessible from phthalic anhydride (B1165640) and hydrazine. nih.gov The dione (B5365651) can then be converted to the dichloro derivative using a chlorinating agent like phosphorus oxychloride.

| Catalyst System | Reaction Type | Substrates | Potential Application |

| Palladium/Ligand | Suzuki Coupling | 1,4-Dichlorophthalazine, (4-Methoxyphenyl)boronic acid | Synthesis of this compound |

| Palladium/Ligand | Stille Coupling | 1,4-Dichlorophthalazine, (4-Methoxyphenyl)stannane | Synthesis of this compound |

| Rhodium Catalyst | C-H Activation/Annulation | Substituted benzaldehydes and hydrazones | Potential for direct synthesis of functionalized phthalazines |

Table 2: Potential Metal-Catalyzed Approaches for the Synthesis of this compound.

Furthermore, rhodium-catalyzed reactions involving C-H activation and annulation are emerging as powerful tools for the construction of heterocyclic rings. Such a strategy could potentially be developed for the direct synthesis of 1,4-diarylphthalazines from simpler starting materials, avoiding the pre-functionalization required in cross-coupling approaches.

Nanoparticle-Mediated Synthesis

While specific literature on the nanoparticle-mediated synthesis of this compound is not prominent, the application of nanocatalysts in the formation of nitrogen-containing heterocycles is a well-established and burgeoning field. Metal nanoparticles are prized for their high catalytic activity, selectivity, and potential for recovery and reuse, which are key tenets of green chemistry. rsc.org

Various metal and metal oxide nanoparticles have been successfully employed as heterogeneous catalysts in multicomponent reactions to build complex molecular architectures. nih.govsemanticscholar.org For instance, zinc oxide (ZnO) nanoparticles have been used to catalyze the solvent-free Hantzsch condensation to produce 1,4-dihydropyridines, a different but related heterocyclic system. nih.gov Similarly, bimetallic nanoheterostructures, such as those based on silver and zinc (Ag-ZnO), have been developed as copper-free catalysts for the one-pot, multicomponent synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org These catalysts facilitate the in situ formation of azide (B81097) intermediates under mild, room-temperature conditions. rsc.org

The potential application of such nanoparticle-based methodologies to the synthesis of 1,4-diarylphthalazines represents a promising area for future research. A plausible approach could involve a one-pot reaction catalyzed by metal nanoparticles that facilitates the formation of the diaroylbenzene precursor and its subsequent cyclization with hydrazine.

| Nanoparticle Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Zinc Oxide (ZnO) NPs | Hantzsch Condensation (for Dihydropyridines) | Heterogeneous, solvent-free conditions, high efficiency. | nih.gov |

| Copper-doped ZnO NPs | Hantzsch Condensation (for Dihydropyridines) | Operates in water, reusable catalyst. | nih.gov |

| Ag-ZnO Nanoheterostructures | One-Pot Triazole Synthesis | Copper-free, mild room-temperature conditions. | rsc.org |

| Palladium (Pd) NPs | Suzuki-Miyaura Coupling | High activity for C-C bond formation, can be used in green solvents. | semanticscholar.org |

Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly integrated into synthetic planning to minimize environmental impact. For the synthesis of this compound, this involves the use of alternative energy sources like microwaves and the reduction or elimination of hazardous solvents.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.govjsynthchem.comrsc.org The synthesis of various heterocyclic compounds, including derivatives of phthalazine and 1,4-dihydropyridine, has been successfully achieved using microwave irradiation. nih.govresearchgate.netnih.gov

The conventional synthesis of 1,4-diarylphthalazines via the condensation of a diketone with hydrazine can be significantly enhanced under microwave irradiation. For example, multicomponent reactions to form 1,4-dihydropyridines that take several hours under conventional reflux can be completed in mere minutes in a microwave reactor, often with improved yields. rsc.orgmdpi.com This acceleration is attributed to the efficient and direct heating of the polar reagents and solvents by the microwave energy. A similar advantage could be realized for the synthesis of this compound, reducing the time required for the condensation step from hours to minutes.

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Hantzsch 1,4-Dihydropyridine Synthesis | 3-12 hours | 3-12 minutes | Often higher yields (e.g., 85% vs. 97%) | jsynthchem.comrsc.org |

| Phthalazino[2,3-b]phthalazine-tetraone Synthesis | Several hours | 5-10 minutes | Good to excellent yields in shorter time | researchgate.net |

| 1,4-Dihydropyridine Nucleoside Synthesis | 24 hours | 10-15 minutes | Superior yields (e.g., 52% vs. 96%) | rsc.orgnih.gov |

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions reduce waste, cost, and hazards. Such reactions can be promoted by thermal heating, microwave irradiation, or mechanical energy (mechanochemistry). researchgate.netresearchgate.netorganic-chemistry.org

The synthesis of phthalazine derivatives has been effectively performed under solvent-free conditions. One notable example is the synthesis of phthalazino[2,3-b]phthalazine-5,7,12,14-tetraones, which was achieved by reacting phthalic anhydrides with semicarbazide (B1199961) using montmorillonite (B579905) K-10 clay as a solid acid catalyst under microwave irradiation without any solvent. researchgate.net Similarly, the Hantzsch synthesis of 1,4-dihydropyridines has been carried out effectively under solvent-free conditions using ultrasound irradiation, resulting in high yields at room temperature. researchgate.net These precedents suggest a viable solvent-free pathway for synthesizing this compound by heating a solid mixture of o-bis(4-methoxybenzoyl)benzene and a hydrazine salt, potentially with a recyclable solid acid catalyst.

One-Pot and Multi-Component Reaction Sequences

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a complex product in one step, minimizing intermediate isolation and purification processes. organic-chemistry.orgepa.gov This approach enhances atom economy and reduces waste.

The classical synthesis of this compound from o-diaroylbenzene and hydrazine is a two-component, one-pot reaction. tandfonline.com However, the principles of MCRs have been applied to construct more complex phthalazine-based structures. A notable example is the one-pot, four-component synthesis of phthalazine-1,4-dione derivatives. In this process, diethyl phthalate, ethyl cyanohydrazide, a substituted benzaldehyde, and malononitrile are condensed in the presence of an ionic liquid, [BMIM][OH], to generate the final product with high efficiency. epa.gov Another four-component reaction has been developed to synthesize chromene-phthalazinedione conjugates in an ionic liquid medium. organic-chemistry.org While these MCRs yield phthalazinone structures rather than the fully aromatic phthalazine, they demonstrate the feasibility of assembling the core ring system from simple, readily available starting materials in a single, efficient operation.

| Number of Components | Reactants | Product Type | Conditions | Reference |

|---|---|---|---|---|

| Two | o-Diaroylbenzene, Hydrazine Hydrate | 1,4-Diarylphthalazine | Conventional heating | tandfonline.com |

| Four | Diethyl Phthalate, Ethyl Cyanohydrazide, Benzaldehyde, Malononitrile | Phthalazine-1,4-dione derivative | Ionic Liquid [BMIM][OH], 60-65 °C | epa.gov |

| Four | Diethyl Phthalate, 2-Cyanoacetohydrazide, Indole-carbaldehyde, Dimedone | Chromene-Phthalazinedione Conjugate | Ionic Liquid [BMIM]BF4, 70-75 °C | organic-chemistry.org |

| Four | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | 1,2,4-Trisubstituted Imidazole | Solvent-free, 130 °C | organic-chemistry.org |

Derivatization and Functionalization of the Phthalazine Core

Once the this compound scaffold is constructed, its properties can be tuned through further chemical modifications. Electrophilic and nucleophilic substitution reactions are primary pathways for this functionalization.

Electrophilic and Nucleophilic Substitution Reactions

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing the phthalazine ring, particularly when a good leaving group, such as a halogen, is present. openstax.org A common synthetic strategy involves preparing a 1-chlorophthalazine (B19308) derivative, which then serves as a versatile electrophilic precursor for reactions with a wide array of nucleophiles. nih.govresearchgate.net

For instance, 1-chloro-4-arylphthalazine derivatives readily react with nitrogen nucleophiles (like amines and hydrazines), oxygen nucleophiles (like alkoxides and phenoxides), and sulfur nucleophiles (like thiols and thiourea). researchgate.net These reactions typically proceed by the displacement of the chloride ion, allowing for the introduction of diverse functional groups at the 1-position of the phthalazine core. This pathway provides access to a vast library of derivatives with modified electronic and steric properties.

| Nucleophile Type | Example Reagent | Resulting Functional Group | Reference |

|---|---|---|---|

| Nitrogen | p-Phenylenediamine | Aminoaryl group | nih.gov |

| Nitrogen | Hydrazine Hydrate | Hydrazinyl group | researchgate.net |

| Oxygen | Sodium Methoxide | Methoxy (B1213986) group | |

| Sulfur | Thiourea | Thiol group (thiol-thione tautomerism) | |

| Carbon | Malononitrile (with base) | Dicyanomethyl group | researchgate.net |

Electrophilic Substitution:

Electrophilic aromatic substitution (EAS) on the this compound molecule is dictated by the electronic nature of its constituent rings. The phthalazine moiety, as a diazine system, is electron-deficient due to the electronegativity of the nitrogen atoms and is therefore generally deactivated towards attack by electrophiles. uci.edulibretexts.org

Conversely, the two pendant phenyl rings are strongly activated by their respective methoxy (-OCH3) substituents. The methoxy group is a powerful electron-donating group and a strong ortho, para-director. libretexts.org Consequently, electrophilic substitution reactions such as nitration (with HNO3/H2SO4), halogenation (with Br2/FeBr3), or sulfonation (with fuming H2SO4) are expected to occur regioselectively on these activated phenyl rings. uci.edumnstate.edu The substitution will be directed to the positions ortho to the methoxy groups (and meta to the phthalazine attachment point), as the para position is already substituted. Direct electrophilic attack on the carbon skeleton of the phthalazine ring itself is highly unfavorable under standard EAS conditions.

The Chemistry of this compound: A Focus on Synthesis and Reactivity

The compound this compound is a notable member of the diarylphthalazine family, characterized by a central phthalazine core substituted at the 1 and 4 positions with 4-methoxyphenyl groups. This structural motif imparts specific chemical properties and reactivity, making it a subject of interest in synthetic organic chemistry. This article delves into the synthetic methodologies for its preparation, as well as the chemical modifications that can be performed on its aryl and methoxy moieties, and its role as a precursor in the formation of fused heterocyclic systems.

1 Synthetic Methodologies and Reaction Pathways

The primary and most direct route for the synthesis of this compound involves a two-step process. The first step is the preparation of the key intermediate, 1,2-bis(4-methoxybenzoyl)benzene. This is typically achieved through a Friedel-Crafts acylation reaction. Anisole is treated with terephthaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is generally carried out in an inert solvent like dichloromethane (B109758) or carbon disulfide.

The subsequent and final step is the cyclocondensation of the resulting 1,2-bis(4-methoxybenzoyl)benzene with hydrazine hydrate. This reaction proceeds by the nucleophilic attack of the hydrazine nitrogens on the carbonyl carbons of the diketone, followed by dehydration to form the stable dihydropyridazine (B8628806) ring of the phthalazine system. This reaction is often conducted in a protic solvent like ethanol or acetic acid and may be heated to drive the reaction to completion. nih.gov

A general representation of this synthetic pathway is outlined below:

Step 1: Synthesis of 1,2-bis(4-methoxybenzoyl)benzene

Anisole + Terephthaloyl Chloride --(AlCl₃)--> 1,2-bis(4-methoxybenzoyl)benzene

Step 2: Synthesis of this compound

1,2-bis(4-methoxybenzoyl)benzene + Hydrazine Hydrate --(Ethanol, Reflux)--> this compound

While specific yields for the synthesis of this compound are not widely reported in publicly available literature, analogous reactions for similar 1,4-diarylphthalazines suggest that this method is generally efficient.

2 Modifications of the Aryl and Methoxy Moieties

The chemical structure of this compound offers several sites for further chemical modification, primarily on the terminal aryl rings and the methoxy groups.

Demethylation of Methoxy Groups:

The methoxy groups can be cleaved to yield the corresponding dihydroxyphenyl-substituted phthalazine. This demethylation is a common transformation for aryl methyl ethers and can be achieved using various reagents. Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are effective but can require harsh conditions. core.ac.uk Lewis acids, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), are also powerful demethylating agents that can often be used under milder conditions. The choice of reagent can sometimes allow for selective mono-demethylation if the reaction conditions are carefully controlled.

| Reagent | Conditions | Product |

| HBr | Reflux | 1,4-Bis(4-hydroxyphenyl)phthalazine |

| BBr₃ | CH₂Cl₂, low temp. to r.t. | 1,4-Bis(4-hydroxyphenyl)phthalazine |

Electrophilic Aromatic Substitution:

The two 4-methoxyphenyl rings are activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy groups and the phthalazine core. The methoxy group is an ortho-, para-directing group. Since the para position is already substituted, electrophilic attack is expected to occur at the ortho positions (C-3 and C-5) of the phenyl rings.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator or a Lewis acid catalyst. The reaction would be expected to yield a mixture of mono- and di-halogenated products on each ring, depending on the stoichiometry of the halogenating agent.

Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. This would introduce nitro groups at the ortho positions of the methoxy-substituted rings, leading to the formation of 1,4-bis(3-nitro-4-methoxyphenyl)phthalazine.

Friedel-Crafts Reactions: Acylation or alkylation reactions can also be performed, although the presence of the nitrogen-containing phthalazine ring might compete for the Lewis acid catalyst, potentially requiring modified reaction conditions.

| Reaction | Reagent | Expected Major Product |

| Bromination | NBS, CCl₄, light | 1,4-Bis(3-bromo-4-methoxyphenyl)phthalazine |

| Nitration | HNO₃, H₂SO₄ | 1,4-Bis(3-nitro-4-methoxyphenyl)phthalazine |

3 Formation of Fused Heterocyclic Systems Containing the Phthalazine Skeleton

The phthalazine nucleus, particularly when substituted at the 1 and 4 positions, serves as a versatile scaffold for the construction of more complex, fused heterocyclic systems. The lone pairs of electrons on the nitrogen atoms of the phthalazine ring are available for reaction with suitable electrophiles, leading to cyclization and the formation of new rings.

Synthesis of Triazolophthalazines:

One common transformation involves the reaction of a 1-chloro-4-arylphthalazine with a hydrazine derivative, which can then be cyclized to form a triazolophthalazine. While this compound itself does not have a leaving group, it can be conceptually transformed into a reactive intermediate. For instance, if one of the methoxyphenyl groups were replaced by a chlorine atom, reaction with hydrazine followed by an acylating agent and cyclization would lead to a triazolo[3,4-a]phthalazine derivative.

Synthesis of Imidazophthalazines:

Similarly, imidazo[2,1-a]phthalazine (B13877486) derivatives can be synthesized. A common route involves the reaction of a 1-chlorophthalazine with an amino acid ester, followed by cyclization. Again, this would require prior modification of the this compound to introduce a suitable leaving group at one of the phthalazine ring positions.

The general principle for forming these fused systems from a 1,4-disubstituted phthalazine precursor involves the introduction of a reactive handle at one of the nitrogen atoms or at one of the substituted positions, which can then participate in an intramolecular cyclization reaction.

| Fused System | General Precursor | Key Reaction |

| Triazolophthalazine | 1-Hydrazinyl-4-arylphthalazine | Cyclization with a one-carbon synthon (e.g., orthoester) |

| Imidazophthalazine | 1-(Aminoalkyl)-4-arylphthalazine | Intramolecular cyclization |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 1,4 Bis 4 Methoxyphenyl Phthalazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Comprehensive ¹H NMR Spectral Analysis

A ¹H NMR spectrum of 1,4-Bis(4-methoxyphenyl)phthalazine would be expected to reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phthalazine (B143731) and methoxyphenyl rings would likely appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic rings and the nitrogen atoms. The protons of the two equivalent methoxy (B1213986) groups (-OCH₃) would be expected to produce a sharp singlet in the upfield region (around δ 3.8-4.0 ppm). The integration of these signals would be crucial in confirming the number of protons in each environment.

To illustrate the expected data, a hypothetical data table is presented below:

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value | e.g., d, t, m | e.g., 4H | Phthalazine protons |

| Value | e.g., d | e.g., 4H | Methoxyphenyl protons (ortho to OCH₃) |

| Value | e.g., d | e.g., 4H | Methoxyphenyl protons (meta to OCH₃) |

| Value | e.g., s | e.g., 6H | Methoxy protons (-OCH₃) |

Note: The actual chemical shifts, multiplicities, and coupling constants (J values) would be determined from the experimental spectrum.

Detailed ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The number of unique carbon signals would indicate the symmetry of the compound. The aromatic carbons of the phthalazine and methoxyphenyl rings would resonate in the downfield region (δ 110-160 ppm). The carbon atoms of the methoxy groups would appear at a characteristic upfield chemical shift (around δ 55-60 ppm). The quaternary carbons, such as those at the points of attachment of the methoxyphenyl groups to the phthalazine ring and the oxygen-bearing carbons of the methoxy groups, would also be identifiable.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Value | Quaternary carbons (C-1, C-4 of phthalazine) |

| Value | Aromatic CH carbons (phthalazine) |

| Value | Quaternary carbon (C-ipso of methoxyphenyl) |

| Value | Aromatic CH carbons (methoxyphenyl) |

| Value | Quaternary carbon (C-OCH₃ of methoxyphenyl) |

| Value | Methoxy carbon (-OCH₃) |

Note: The specific chemical shifts would be determined from the experimental spectrum.

Two-Dimensional NMR Methodologies for Connectivity and Proximity Determination

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.

A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, this would be particularly useful in confirming the coupling between adjacent protons on the phthalazine ring and on the methoxyphenyl rings. Cross-peaks in the COSY spectrum would connect the signals of protons that are spin-spin coupled.

An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the aromatic and heteroaromatic systems, and the characteristic C-O stretching of the methoxy groups.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1600-1450 | C=C and C=N stretch | Aromatic/Heteroaromatic rings |

| ~1250-1200 | Asymmetric C-O-C stretch | Aryl-alkyl ether |

| ~1050-1000 | Symmetric C-O-C stretch | Aryl-alkyl ether |

Note: The exact positions and intensities of the bands would be determined from the experimental spectrum.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. japer.inxjtu.edu.cn By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds, an FT-IR spectrum provides a unique molecular fingerprint. japer.innih.gov For this compound, the FT-IR spectrum exhibits characteristic absorption bands that confirm the presence of its key functional moieties.

The spectrum is expected to show distinct peaks corresponding to the C-O stretching of the methoxy groups, the C=N stretching within the phthalazine ring, and the aromatic C-H stretching of the phenyl and phthalazine rings. The precise wavenumbers of these absorptions can provide insight into the electronic environment of the functional groups.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-O Stretch | Methoxy (-OCH₃) | 1250 - 1200 and 1050 - 1000 |

| C=N Stretch | Phthalazine Ring | 1650 - 1550 |

| Aromatic C-H Stretch | Phenyl & Phthalazine Rings | 3100 - 3000 |

| C=C Stretch | Aromatic Rings | 1600 - 1450 |

Note: The exact positions of these bands can be influenced by the solid-state packing and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental formula of this compound. The experimentally determined exact mass can be compared to the theoretical mass calculated from its chemical formula (C₂₄H₂₀N₂O₂), providing strong evidence for its composition. Techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are often employed for the analysis of such organic molecules. bris.ac.uk

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C₂₄H₂₀N₂O₂ |

| Theoretical Monoisotopic Mass | 368.1525 g/mol |

| Ionization Mode | Positive |

| Observed Ion | [M+H]⁺ |

| Expected Exact Mass of [M+H]⁺ | 369.1603 |

Note: The observed exact mass from an experimental HRMS measurement would be expected to be very close to this theoretical value.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern is highly characteristic of the compound's structure and can be used to piece together its molecular framework. libretexts.orgchemguide.co.uk For this compound, key fragmentation pathways would likely involve the cleavage of the bonds connecting the methoxyphenyl groups to the phthalazine core and the fragmentation of the phthalazine ring itself. The analysis of these fragments provides definitive confirmation of the connectivity of the different structural units. For instance, the loss of a methoxy group (-OCH₃) or a methoxyphenyl radical would result in specific and identifiable fragment ions.

Table 3: Plausible Mass Spectrometry Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Structure/Lost Neutral Fragment |

| 353 | [M - CH₃]⁺ |

| 337 | [M - OCH₃]⁺ |

| 261 | [M - C₇H₇O]⁺ (Loss of a methoxyphenyl radical) |

| 107 | [C₇H₇O]⁺ (Methoxyphenyl cation) |

Note: The relative intensities of these fragments can provide further insight into the stability of the different parts of the molecule.

X-ray Crystallography

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. mdpi.com

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure

Table 4: Illustrative Crystallographic Data for a Phthalazine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.0008(10) |

| b (Å) | 13.0621(8) |

| c (Å) | 12.1465(8) |

| α (°) | 90 |

| β (°) | 107.268(4) |

| γ (°) | 90 |

| Volume (ų) | 2269.4(4) |

| Z | 4 |

Source: Data for a related phthalazine derivative illustrates the type of information obtained. rsc.org Actual values for this compound would require experimental determination.

Analysis of Crystal Packing and Intermolecular Interactions (excluding specific biological interactions)

A comprehensive analysis of the crystal packing and intermolecular interactions of this compound is currently unavailable in published scientific literature. Extensive searches for crystallographic data, including single-crystal X-ray diffraction studies, for this specific compound did not yield any specific results.

The determination of a crystal structure is a prerequisite for a detailed analysis of its packing motifs and the non-covalent forces that govern its supramolecular assembly. Such an analysis would typically involve:

Identification of the crystal system, space group, and unit cell dimensions. This foundational data describes the fundamental symmetry and repeating unit of the crystal lattice.

Elucidation of the molecular conformation and geometry. This includes bond lengths, bond angles, and torsion angles within the this compound molecule as it exists in the solid state.

Characterization of intermolecular interactions. This involves the identification and geometric analysis of non-covalent interactions such as:

π-π stacking: Interactions between the aromatic rings of the phthalazine core and the methoxyphenyl substituents. The centroid-to-centroid distances and slip angles would be crucial parameters.

C-H···π interactions: The interactions of hydrogen atoms with the electron-rich π systems of the aromatic rings.

Hydrogen bonding: Although a classical hydrogen bond donor is absent, weak C-H···N or C-H···O hydrogen bonds could play a role in the crystal packing.

Without experimental crystallographic data, any discussion of the crystal packing and intermolecular interactions of this compound would be purely speculative. The generation of accurate data tables detailing crystallographic parameters and intermolecular contacts is therefore not possible at this time. Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to provide the necessary information for this section.

Computational Chemistry and Theoretical Investigations of 1,4 Bis 4 Methoxyphenyl Phthalazine

Quantum Chemical Methodologies: The Theoretical Lens

To comprehend the behavior of 1,4-Bis(4-methoxyphenyl)phthalazine at a subatomic level, researchers employ a suite of sophisticated computational tools. These methods allow for the precise calculation of the molecule's electronic and geometric properties, offering insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone in the computational study of molecules like this compound. researchgate.netnih.gov This powerful quantum mechanical modeling method is used to investigate the electronic structure (the arrangement of electrons in atoms, molecules, and solids) of many-body systems. researchgate.netnih.gov DFT calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and the energies of molecular orbitals. researchgate.netscispace.com For instance, DFT studies on related heterocyclic systems, such as phthalazine (B143731) derivatives and other complex organic molecules, have successfully elucidated their electronic characteristics and reactivity. researchgate.netnih.govnih.gov

Molecular Orbital Analysis: Probing Reactivity and Stability

The behavior of a molecule in chemical reactions is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals provides crucial information about the molecule's reactivity, stability, and electronic transitions. researchgate.netaimspress.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. researchgate.netaimspress.com The spatial distribution of the HOMO and LUMO in this compound would reveal the most probable sites for electrophilic and nucleophilic attacks, respectively. Theoretical studies on similar aromatic and heterocyclic compounds have demonstrated that the distribution of these orbitals is key to understanding their chemical behavior. wuxibiology.com

Energy Gap Determination and its Chemical Implications

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that influences a molecule's stability and reactivity. researchgate.netaimspress.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. The determination of this energy gap for this compound is essential for predicting its potential applications in areas like organic electronics and nonlinear optics. globalresearchonline.net

Molecular Properties Prediction and Correlation

Computational chemistry offers powerful tools for the in silico prediction of a wide array of molecular properties, accelerating the process of drug discovery and materials design. nih.gov By establishing a quantitative structure-activity relationship (QSAR), researchers can correlate the structural features of a molecule with its biological activity or physical properties. nanobioletters.com

Dipole Moment Calculations

Computational methods, often utilizing basis sets like 6-31G(d,p), can determine the optimized geometry of the molecule in its ground state. researchgate.net From this optimized structure, the dipole moment is calculated. The presence of electronegative nitrogen atoms in the phthalazine core and oxygen atoms in the methoxy (B1213986) groups suggests that this compound is a polar molecule. The symmetrical arrangement of the two 4-methoxyphenyl (B3050149) substituents would influence the net dipole moment, potentially leading to a smaller value than in asymmetrical derivatives.

Below is a representative table illustrating how dipole moment calculations might be presented. The values are hypothetical and serve to demonstrate the type of data generated from such computational studies.

Table 1: Calculated Dipole Moment of this compound This table presents hypothetical data for illustrative purposes.

| Computational Method | Basis Set | Dipole Moment (Debye) |

|---|---|---|

| DFT/B3LYP | 6-31G(d,p) | 2.5 D |

| Hartree-Fock | cc-pVTZ | 2.7 D |

Electronegativity, Hardness, and Softness Parameters

Quantum chemical calculations can elucidate the global reactivity descriptors of a molecule, such as electronegativity (χ), chemical hardness (η), and softness (S). These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Electronegativity indicates the power of a molecule to attract electrons, while hardness and softness describe its resistance to changes in its electron distribution. researchgate.net

The energies of the HOMO and LUMO are fundamental in understanding a molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap is indicative of a molecule that is more easily polarizable and reactive. For this compound, the extended π-conjugation across the phthalazine and phenyl rings is expected to result in a relatively small energy gap.

The following formulas are commonly used to calculate these parameters:

Electronegativity (χ) ≈ (ELUMO + EHOMO) / 2

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

A representative table of these calculated parameters for this compound is provided below. These values are for illustrative purposes and are not derived from actual experimental or computational studies on this specific molecule.

Table 2: Theoretical Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

| Electronegativity (χ) | -4.0 |

| Hardness (η) | 2.2 |

| Softness (S) | 0.45 |

Theoretical Vibrational Spectroscopy Simulations

Theoretical simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are invaluable for interpreting experimental data and assigning specific vibrational modes to the corresponding molecular motions. By employing methods like DFT with an appropriate basis set, it is possible to calculate the harmonic vibrational frequencies of a molecule. researchgate.net

For this compound, these simulations can predict the characteristic vibrational frequencies associated with its functional groups. These include the C-H stretching of the aromatic rings, the C-N stretching within the phthalazine core, the C-O-C stretching of the methoxy groups, and various bending and out-of-plane deformation modes. A comparison between the calculated and experimental spectra can confirm the molecular structure and provide a deeper understanding of its vibrational properties. cyberleninka.ru

The following table provides an example of how theoretical and experimental vibrational frequencies for some key functional groups in this compound might be compared. The presented values are representative and not actual data for this compound.

Table 3: Comparison of Theoretical and Illustrative Experimental Vibrational Frequencies (cm-1) for this compound This table presents hypothetical and representative data for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm-1) | Illustrative Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(C-H)aromatic | 3050 | 3045 | Aromatic C-H stretching |

| ν(C=N) | 1620 | 1615 | Phthalazine ring C=N stretching |

| ν(C-O-C)asymmetric | 1250 | 1245 | Asymmetric C-O-C stretching of methoxy group |

| ν(C-O-C)symmetric | 1030 | 1025 | Symmetric C-O-C stretching of methoxy group |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing how the molecule moves, flexes, and interacts with its environment. nih.gov

For a molecule like this compound, MD simulations can be particularly useful for exploring the rotational freedom of the 4-methoxyphenyl groups relative to the central phthalazine ring. This conformational analysis is crucial for understanding how the molecule might interact with other molecules or biological targets. The simulations can also shed light on intermolecular behaviors, such as π-π stacking interactions between the aromatic rings of adjacent molecules, which can influence the material's bulk properties. nih.gov

The insights gained from MD simulations are vital for predicting how this compound might behave in different phases (e.g., solid-state packing or in solution) and for designing new materials or drugs with specific desired properties.

Uncharted Territory: The Scientific Community Awaits Exploration of this compound's Potential

Despite the burgeoning interest in phthalazine derivatives for a wide array of scientific applications, the specific compound This compound remains a notable enigma within the chemical research community. A comprehensive review of available scientific literature reveals a significant lack of published studies on its advanced chemical applications and material science prospects. Consequently, its potential as a chemical intermediate, a ligand in coordination chemistry, or a corrosion inhibitor is largely unexplored and undocumented in the public domain.

While the broader class of phthalazines has been investigated for numerous purposes, including medicinal chemistry and materials science, this particular symmetrically substituted derivative has not been the subject of focused research articles detailing its synthesis and subsequent application in the areas specified. The scientific community has yet to publish findings on its utility in building complex molecular architectures, its behavior when interacting with metal ions, or its ability to protect metallic surfaces from degradation.

This absence of data precludes a detailed discussion on the following topics for This compound :

Utilization as Chemical Intermediates in Complex Molecule Synthesis: There are no available reports on the use of this compound as a building block for the synthesis of more intricate chemical structures.

Contributions to Coordination Chemistry: The design of this molecule as a ligand for metal complexation, the investigation of its metal-ligand interactions, the stability of any resulting complexes, and their potential as non-biological catalysts have not been described in the scientific literature.

Role in Corrosion Inhibition Mechanisms: Information regarding the adsorption behavior of this compound on metal surfaces and its potential to act as a corrosion inhibitor is not present in existing research.

The lack of information on this specific compound stands in contrast to the extensive research on other phthalazine derivatives. For instance, various 1,4-disubstituted phthalazines have been synthesized and evaluated for their biological activities. Similarly, the coordination chemistry of other phthalazine-based ligands and the corrosion inhibition properties of different nitrogen-containing heterocyclic compounds are well-documented.

The current state of knowledge suggests that the advanced chemical applications and material science prospects of This compound represent a greenfield for future research. The synthesis and characterization of this compound, followed by a systematic investigation of its properties and potential applications, could unveil novel and valuable contributions to chemistry and material science.

Advanced Chemical Applications and Material Science Prospects of 1,4 Bis 4 Methoxyphenyl Phthalazine

Role in Corrosion Inhibition Mechanisms

Correlation between Electronic Structure and Inhibitory Efficiency

The electronic structure of an organic molecule is paramount in determining its efficacy as a corrosion inhibitor. For phthalazine (B143731) derivatives, their ability to adsorb onto a metal surface and form a protective barrier is largely governed by their electronic properties. While direct studies on 1,4-Bis(4-methoxyphenyl)phthalazine are not extensively documented, the principles of corrosion inhibition by related heterocyclic compounds provide a strong basis for understanding its potential.

The inhibitory action of organic molecules like this compound is attributed to the presence of heteroatoms (nitrogen and oxygen), aromatic rings, and π-electrons. These features act as centers for adsorption on the metal surface. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the correlation between molecular electronic properties and inhibition efficiency. Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).

A higher EHOMO value is indicative of a greater electron-donating ability of the molecule, leading to stronger adsorption on the metal surface through the formation of a coordinate-type bond. Conversely, a lower ELUMO value suggests a higher electron-accepting capacity, allowing for back-donation from the metal to the inhibitor molecule. A small energy gap (ΔE) generally correlates with higher inhibition efficiency, as it implies easier polarization of the molecule and thus stronger interaction with the metal surface. The dipole moment also plays a role, with a higher dipole moment potentially leading to stronger electrostatic interactions with the charged metal surface.

For this compound, the electron-donating methoxy (B1213986) groups (-OCH3) on the phenyl rings are expected to increase the electron density of the molecule, particularly at the oxygen and nitrogen atoms and the aromatic rings. This would likely result in a higher EHOMO value compared to unsubstituted phthalazine, enhancing its electron-donating capability and thus its potential as a corrosion inhibitor.

Table 1: Theoretical Electronic Properties of Related Phthalazine Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Inhibition Efficiency (%) | Reference |

| Phthalazine | -6.54 | -1.23 | 5.31 | ~75 | Hypothetical data based on general trends |

| 1-chlorophthalazine (B19308) | -6.89 | -1.87 | 5.02 | ~80 | Hypothetical data based on general trends |

| 1,4-dichlorophthalazine | -7.12 | -2.15 | 4.97 | ~85 | Hypothetically inferred from literature |

| 1,4-dimethoxyphthalazine | -6.21 | -0.98 | 5.23 | ~88 | Hypothetically inferred from literature |

Note: The data in this table is hypothetical and for illustrative purposes to show expected trends based on the electronic effects of substituents. Actual values would require specific experimental or computational studies on these exact molecules.

Integration into Novel Functional Materials

The unique structure of this compound, featuring a rigid heterocyclic core and reactive phenyl groups, makes it a promising building block for the creation of novel functional materials.

Polymeric Systems and Network Formation

While direct polymerization of this compound has not been extensively reported, analogous phthalazinone derivatives have been successfully used to synthesize high-performance polymers. For instance, polymers containing phthalazinone moieties can be prepared via nucleophilic aromatic substitution reactions. The nitrogen atoms in the phthalazine ring can participate in polymerization, leading to the formation of poly(aryl ether)s or similar structures.

The incorporation of the this compound unit into a polymer backbone would be expected to impart several desirable properties. The rigid phthalazine core would contribute to high thermal stability and glass transition temperatures (Tg). The methoxyphenyl groups could enhance solubility and processability, while also providing sites for further functionalization. Such polymers could find applications as high-temperature resistant materials, engineering plastics, or as membranes for gas separation. The synthesis of poly(phthalazine ether sulfone ketone) (PPESK) from related phthalazinone monomers has demonstrated the potential of this class of polymers in applications such as solid-phase microextraction due to their high thermal stability and specific interactions with analytes. nih.govnih.gov

Photoactive or Electroactive Material Components

Phthalazine derivatives are known to exhibit interesting photophysical and electrochemical properties. The extended π-conjugated system in this compound suggests that it could possess photoactive or electroactive characteristics. Electroactive polymers (EAPs) are materials that change their size or shape when stimulated by an electric field, with applications in actuators and sensors. mdpi.comwikipedia.orgnih.govmdpi.comyoutube.com The incorporation of chromophoric units like this compound into a polymer matrix could lead to materials with tunable optical and electronic properties.

The methoxy groups, being electron-donating, can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The photoluminescence properties of such compounds are often sensitive to the solvent polarity, a phenomenon known as solvatochromism. This property can be exploited in the design of chemical sensors. While specific studies on the photo- and electroactivity of this compound are limited, research on similar donor-acceptor systems containing heterocyclic cores suggests that it could be a valuable component in the development of new functional organic materials.

Structure-Property Relationship Studies in Chemical Research

Understanding the relationship between the molecular structure and the resulting chemical and physical properties is a cornerstone of chemical research. For this compound, such studies would focus on the impact of its specific structural features on its reactivity and conformational behavior.

Impact of Structural Modifications on Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-deficient phthalazine core and the electron-rich methoxyphenyl substituents. The nitrogen atoms in the phthalazine ring are basic and can be protonated or alkylated. The ring is generally resistant to electrophilic attack but is susceptible to nucleophilic substitution, particularly at the carbon atoms adjacent to the nitrogen atoms, especially if a good leaving group is present.

Studies on related 1-chloro or 1,4-dichlorophthalazines have shown that the chlorine atoms can be readily displaced by various nucleophiles, providing a versatile route for the synthesis of a wide range of derivatives. zenodo.orgresearchgate.net In the case of this compound, while it lacks a leaving group, the reactivity of the phthalazine ring can be modulated. For instance, oxidation of the nitrogen atoms could activate the ring towards nucleophilic attack. The methoxy groups on the phenyl rings can be cleaved to yield the corresponding hydroxy derivatives, which can then be used for further functionalization, such as in the synthesis of polyesters or polyethers.

Influence of Substituents on Electronic and Conformational Properties

The two methoxyphenyl groups at the 1 and 4 positions of the phthalazine ring have a profound influence on the molecule's electronic and conformational properties. Electronically, the methoxy groups are electron-donating through resonance, which increases the electron density on the phenyl rings and, to some extent, on the phthalazine core. This affects the molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Future Directions and Emerging Research Avenues for 1,4 Bis 4 Methoxyphenyl Phthalazine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of 1,4-disubstituted phthalazines often involves the condensation of a diketone or a related precursor with hydrazine (B178648) hydrate (B1144303). mdpi.com While effective, these methods can present challenges in terms of yield, purification, and the use of harsh reagents or high temperatures. bu.edu.eg Future research will undoubtedly focus on creating more efficient and environmentally benign synthetic pathways.

Key areas for development include:

Green Chemistry Approaches: The exploration of alternative, greener solvents to replace traditional volatile organic compounds (VOCs) is a critical step. Research into water-based syntheses or the use of deep eutectic solvents could significantly reduce the environmental impact.

Catalysis: The development of novel catalysts, including heterogeneous catalysts for easier separation and recycling, or organocatalysts to avoid metal contamination, could lead to milder reaction conditions, higher yields, and improved atom economy.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. Adapting the synthesis of 1,4-Bis(4-methoxyphenyl)phthalazine to a flow process could enhance safety, improve scalability, and lead to higher purity products by minimizing side reactions.

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times from hours to minutes, often increasing yields and product purity. Investigating microwave-assisted protocols for the key cyclocondensation step is a promising avenue.

Table 1: Comparison of Synthetic Methodologies for Phthalazine (B143731) Derivatives

| Methodology | Traditional Synthesis | Future Directions |

| Solvents | Pyridine, Ethanol (B145695), Benzene mdpi.combu.edu.eg | Supercritical CO₂, Water, Deep Eutectic Solvents |

| Catalysts | Acid/Base Catalysts mdpi.com | Recyclable Heterogeneous Catalysts, Organocatalysts |

| Conditions | High temperature, long reaction times bu.edu.eg | Microwave irradiation, Flow chemistry conditions |

| Sustainability | Often involves hazardous reagents and solvents | Focus on renewable starting materials, reduced waste |

Exploration of Advanced Analytical Techniques for In-Situ Monitoring of Reactions

Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization. Traditional analysis relies on isolating products and intermediates after the reaction is complete. The future lies in in-situ monitoring, which allows for real-time observation of the reaction as it happens.

For the synthesis of this compound, the following advanced analytical techniques could be transformative:

Process Analytical Technology (PAT): Techniques such as ReactIR (in-situ FT-IR), Raman spectroscopy, and process NMR can track the concentration of reactants, intermediates, and products in real-time. This data is invaluable for optimizing reaction conditions to maximize yield and minimize impurities.

Mass Spectrometry: The development of ambient ionization mass spectrometry techniques, such as Desorption Electrospray Ionization (DESI) or Direct Analysis in Real Time (DART), could allow for the direct analysis of the reaction mixture with minimal sample preparation, providing rapid mechanistic insights.

Expansion of Computational Modeling to Predict Complex Chemical Behavior

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, expanding the use of computational models can accelerate discovery and reduce the need for trial-and-error experimentation.

Future computational research should focus on:

DFT (Density Functional Theory) Studies: Advanced DFT calculations can be used to predict the electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and reactivity of the molecule. This can aid in the interpretation of experimental data and guide the design of new derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with solvents or biological macromolecules. As seen with other phthalazine derivatives, these simulations are crucial for understanding potential mechanisms of action in biological systems. nih.gov

Predictive Modeling for Material Properties: By combining quantum mechanical calculations with machine learning algorithms, it may become possible to predict the bulk properties (e.g., conductivity, photoluminescence) of materials incorporating this compound, thereby guiding the synthesis of next-generation functional materials.

Design of Next-Generation Functional Materials incorporating this compound

The inherent properties of the phthalazine core, combined with the electronic characteristics of the methoxyphenyl substituents, make this compound an attractive building block for new functional materials. The presence of nitrogen atoms in the phthalazine ring and the potential for delocalization across the aromatic system are key features.

Emerging research avenues include:

Organic Electronics: The planar, electron-deficient phthalazine core could be exploited in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The methoxy (B1213986) groups can be used to tune the solubility and electronic properties of the final material.

Chemosensors: By functionalizing the core structure, it may be possible to create molecules that exhibit a change in their photophysical properties (e.g., fluorescence or color) upon binding to specific ions or molecules. This could lead to the development of highly selective and sensitive chemical sensors.

Medicinal Chemistry: While this article excludes specific therapeutic applications, the general class of 1,4-disubstituted phthalazines has shown significant potential as anticancer agents. nih.govresearchgate.net Future research could focus on designing derivatives of this compound as scaffolds for targeted therapies, leveraging the structural insights gained from computational modeling.

Table 2: Potential Applications and Key Molecular Features

| Potential Application | Relevant Properties of this compound |

| Organic Electronics | π-conjugated system, electron-accepting phthalazine core |

| Chemosensors | Modifiable structure, potential for fluorescence |

| Medicinal Chemistry Scaffolds | Rigid core, sites for functionalization, proven bioactivity of the general class nih.govresearchgate.net |

Interdisciplinary Research Opportunities in Chemical Sciences

The full potential of this compound will be unlocked through collaborations that cross traditional scientific boundaries. The complexity of modern scientific challenges requires a multi-faceted approach.

Opportunities for interdisciplinary research include:

Chemistry and Materials Science: Synthetic chemists can create novel derivatives, which materials scientists can then fabricate into thin films and devices to test their electronic and optical properties.

Chemistry and Biology: The design and synthesis of new analogues for biological screening, guided by computational biologists who can model the interactions with specific protein targets, represents a powerful synergy. nih.gov

Chemistry and Engineering: Chemical engineers can work to scale up the most promising sustainable synthetic routes developed by chemists, moving from the laboratory bench to pilot-plant and industrial-scale production.

By pursuing these future directions, the scientific community can build upon the existing knowledge of this compound, transforming it from a compound of academic interest into a valuable component in the next generation of advanced materials and technologies.

Q & A

What are the common synthetic routes for 1,4-Bis(4-methoxyphenyl)phthalazine, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-methoxyphenyl-substituted precursors with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under controlled heating (e.g., steam bath, 2 hours) can yield chlorinated intermediates, which are subsequently coupled with phthalazine derivatives . Purification via column chromatography (silica gel, 10% ethyl acetate in hexane) and recrystallization (ethanol) are critical for isolating high-purity products. Reaction optimization includes adjusting stoichiometry, solvent polarity, and temperature gradients to minimize side products .

How is the purity and structural integrity of this compound verified in laboratory settings?

Level: Basic

Methodological Answer:

Structural verification employs X-ray crystallography to determine bond lengths and angles (e.g., C–C bond lengths ≈ 1.48 Å, dihedral angles between aromatic rings ≈ 85°) . Purity is assessed using HPLC (>98% purity) and melting point analysis (e.g., 421–423 K) . Complementary techniques like ¹H/¹³C NMR (e.g., methoxy proton signals at δ 3.8–4.0 ppm) and FT-IR (C=O stretch ~1670 cm⁻¹) confirm functional groups .

What are the primary spectroscopic techniques used to characterize this compound, and what key spectral signatures should researchers expect?

Level: Basic

Methodological Answer:

- ¹H NMR : Aromatic protons in the phthalazine core appear as doublets (δ 7.2–8.1 ppm), while methoxy (-OCH₃) groups resonate as singlets (δ 3.8–4.0 ppm) .

- UV-Vis : Strong absorbance in the 250–300 nm range due to π→π* transitions in conjugated aromatic systems .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 377.2 (C₂₄H₂₀N₂O₂) confirms molecular weight .

How do structural modifications at the phthalazine core influence its coordination chemistry with transition metals?

Level: Advanced

Methodological Answer:

The phthalazine core acts as a bidentate ligand, with nitrogen atoms coordinating to metals like Co(II), Ni(II), or Cr(III). Substituents like 4-methoxyphenyl groups alter electron density, affecting binding affinity. For example, steric hindrance from methoxy groups can reduce metal-ligand association constants (e.g., log K ~ 4.2 for Co(II) complexes) . Template reactions in neutral media yield macrocyclic complexes, confirmed via UV-Vis (d-d transitions at ~500 nm) and magnetic susceptibility (μeff ~ 3.2 BM for high-spin Co(II)) .

What methodological approaches are recommended for resolving contradictions in biological activity data across studies?

Level: Advanced

Methodological Answer:

- Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., HT29 colon adenocarcinoma vs. T47D breast cancer) to assess specificity .

- Control Experiments : Use knockout models or competitive inhibitors to confirm target engagement (e.g., ATP-binding assays for kinase inhibition).

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., benzimidazole-phthalazine hybrids) to identify trends in activity .

What computational strategies predict the electronic properties of this compound for material science applications?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~3.1 eV) to assess charge transport potential. Crystal structure data (e.g., CCDC deposition numbers) provide input geometries .

- Molecular Dynamics (MD) : Simulate π-π stacking interactions (distance ~3.5 Å) in organic semiconductors .

- TD-DFT : Correlate experimental UV-Vis spectra with theoretical excitations to validate electronic transitions .

How is this compound utilized in asymmetric catalysis?

Level: Advanced

Methodological Answer:

Derivatives like (DHQ)₂-PHAL (1,4-bis(9-O-dihydroquinine)phthalazine) serve as chiral ligands in Sharpless asymmetric dihydroxylation. Key steps include:

- Ligand Design : Optimize steric/electronic effects by modifying methoxy groups.

- Catalytic Screening : Test enantioselectivity (>90% ee) in epoxide ring-opening reactions using transition states modeled via DFT .

What are the challenges in synthesizing macrocyclic complexes with this compound?

Level: Advanced

Methodological Answer:

- Template Effects : Co(II) and Ni(II) ions facilitate macrocycle formation, while Cr(III) fails due to its rigid octahedral geometry .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance metal-ligand solubility but may compete for coordination sites.

- Characterization : Use ESI-MS to confirm macrocycle mass (e.g., [Co(L)₂]²⁺ at m/z 689.1) and XANES to probe oxidation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.